

Nirogacestat objective response rate ORR validation

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Compound Focus: Nirogacestat

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Objective Response Rate (ORR) Data Summary

The table below consolidates the key efficacy findings for **nirogacestat** from the Phase 3 DeFi trial.

Metric	Nirogacestat Arm	Placebo Arm	Statistical Significance
ORR (Primary Analysis) [1] [2]	41% (95% CI: 29.8, 53.8)	8% (95% CI: 3.1, 17.3)	$p < 0.001$
Complete Response (CR) Rate [1] [3]	7%	0%	-
ORR with Long-Term Treatment (4 years) [4]	45.7%	-	-
Complete Response with Long-Term Treatment (4 years) [4]	11.4% (8 patients)	-	-
Median Time to First Response [3]	5.6 months	11.1 months	-

The long-term data shows that **responses to nirogacestat deepen over time**, with the ORR increasing from 41% in the initial analysis to 45.7% after four years of treatment, and the number of complete responses also

rising [4].

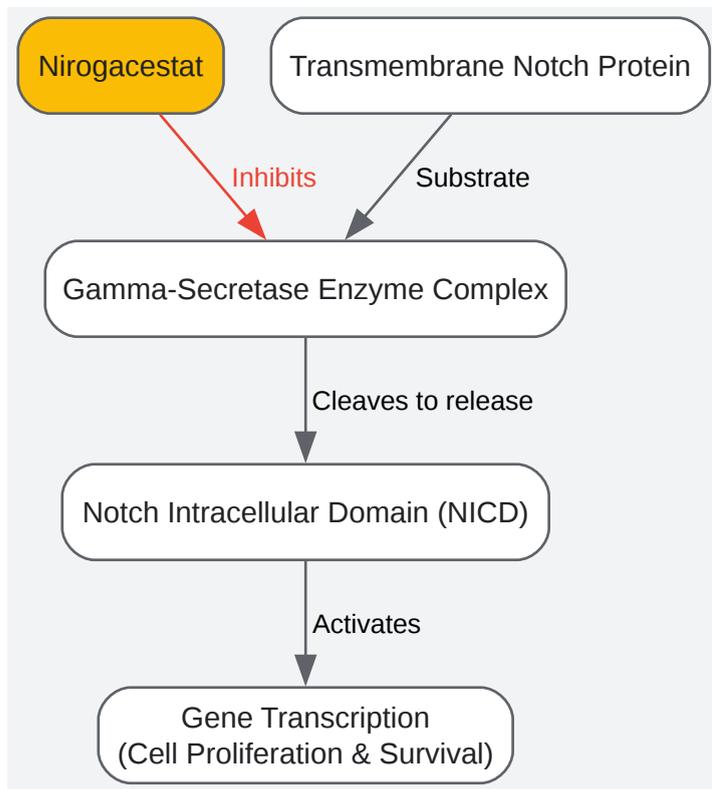
Experimental Protocol & Validation

The ORR data was generated and validated through a rigorous clinical trial design.

- **Trial Identifier:** The Phase 3 DeFi trial (NCT03785964) [2] [4].
- **Study Design:** International, multicenter, randomized, double-blind, placebo-controlled trial [2] [4].
- **Patient Population:** 142 adult patients with progressing desmoid tumors not amenable to surgery. Patients were required to have evidence of disease progression within 12 months of screening [2].
- **Intervention:** Patients were randomized (1:1) to receive either **nirogacestat (150 mg)** or a **matching placebo** orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity [2] [4].
- **Endpoint Assessment:** The primary efficacy outcome was Progression-Free Survival (PFS), with ORR as a key secondary endpoint [2].
 - **Tumor Assessment:** Tumor response was evaluated according to **RECIST v1.1 guidelines**.
 - **Review Process:** Assessments were performed by a **blinded independent central review (BICR)** to eliminate investigator bias [2]. An objective response requires a tumor shrinkage of at least 30% or the complete disappearance of all tumors.

Mechanism of Action

Nirogacestat is an oral, selective gamma-secretase inhibitor. The following diagram illustrates its mechanism of action in desmoid tumors, which involves the inhibition of the Notch signaling pathway.



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As shown above, **nirogacestat** binds to and inhibits the gamma-secretase enzyme. This inhibition prevents the cleavage and subsequent release of the Notch Intracellular Domain (NICD), a signaling molecule that would otherwise travel to the cell nucleus to drive the expression of genes promoting tumor cell survival and proliferation [3] [5]. By blocking this signal, **nirogacestat** helps slow or stop the growth of desmoid tumors.

Key Considerations for Researchers

- **Comparison to Other Agents:** While the DeFi trial was a placebo-controlled study, other agents like sorafenib (a tyrosine kinase inhibitor) have been used off-label. Cross-trial comparisons should be made cautiously due to differences in trial design and patient populations [6].
- **Safety and Tolerability:** The most common adverse events with **nirogacestat** include diarrhea, ovarian toxicity, rash, nausea, and fatigue [1] [2]. Long-term data shows that the frequency and severity of most adverse events decrease after the first year of treatment [4].
- **Regulatory Status:** **Nirogacestat** (marketed as Ogsiveo) received **FDA approval on November 27, 2023** [2]. Its Marketing Authorization Application (MAA) has also been validated by the European Medicines Agency (EMA) for review [1].

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